

Health and safety considerations for handling Tetraoctylammonium iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraoctylammonium iodide*

Cat. No.: *B094713*

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety Considerations for Handling
Tetraoctylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) and should not be used as the sole source of information for handling **Tetraoctylammonium iodide**. Always consult the official SDS and follow all applicable safety regulations and institutional protocols.

Introduction

Tetraoctylammonium iodide is a quaternary ammonium salt utilized as a phase transfer catalyst in various organic synthesis reactions.^[1] Its molecular structure, featuring a positively charged nitrogen atom bonded to four octyl chains and an iodide counter-ion, imparts surfactant properties, making it useful as an emulsifier.^[1] While its utility in research and development is significant, a thorough understanding of its health and safety profile is paramount for its safe handling. This guide provides an in-depth overview of the health and safety considerations, toxicological data, recommended handling procedures, and emergency protocols associated with **Tetraoctylammonium iodide**.

Hazard Identification and Classification

Tetraoctylammonium iodide is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin and eye irritation, and its ecotoxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the closely related and structurally similar compound, Tetrabutylammonium iodide, which can be used as a conservative estimate in the absence of specific data for the tetraoctyl- analogue.

Table 1: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed[2]
Skin corrosion/irritation	Category 2	H315: Causes skin irritation[2]
Serious eye damage/eye irritation	Category 1/2	H318: Causes serious eye damage / H319: Causes serious eye irritation[2]
Specific target organ toxicity – single exposure	Category 3	H335: May cause respiratory irritation[3]
Hazardous to the aquatic environment, long-term hazard	Chronic 2	H411: Toxic to aquatic life with long lasting effects[2]

Toxicological Information

Detailed toxicological data for **Tetraoctylammonium iodide** is limited. The information presented here is largely based on data from the analogous compound, Tetrabutylammonium iodide, and general knowledge of quaternary ammonium compounds (QACs).

Acute Toxicity

- Oral: Harmful if swallowed. The oral LD50 for Tetrabutylammonium iodide in rats is reported as 1990 mg/kg.
- Dermal: Data not available. However, skin irritation is a known hazard.[2]
- Inhalation: May cause respiratory irritation.[3]

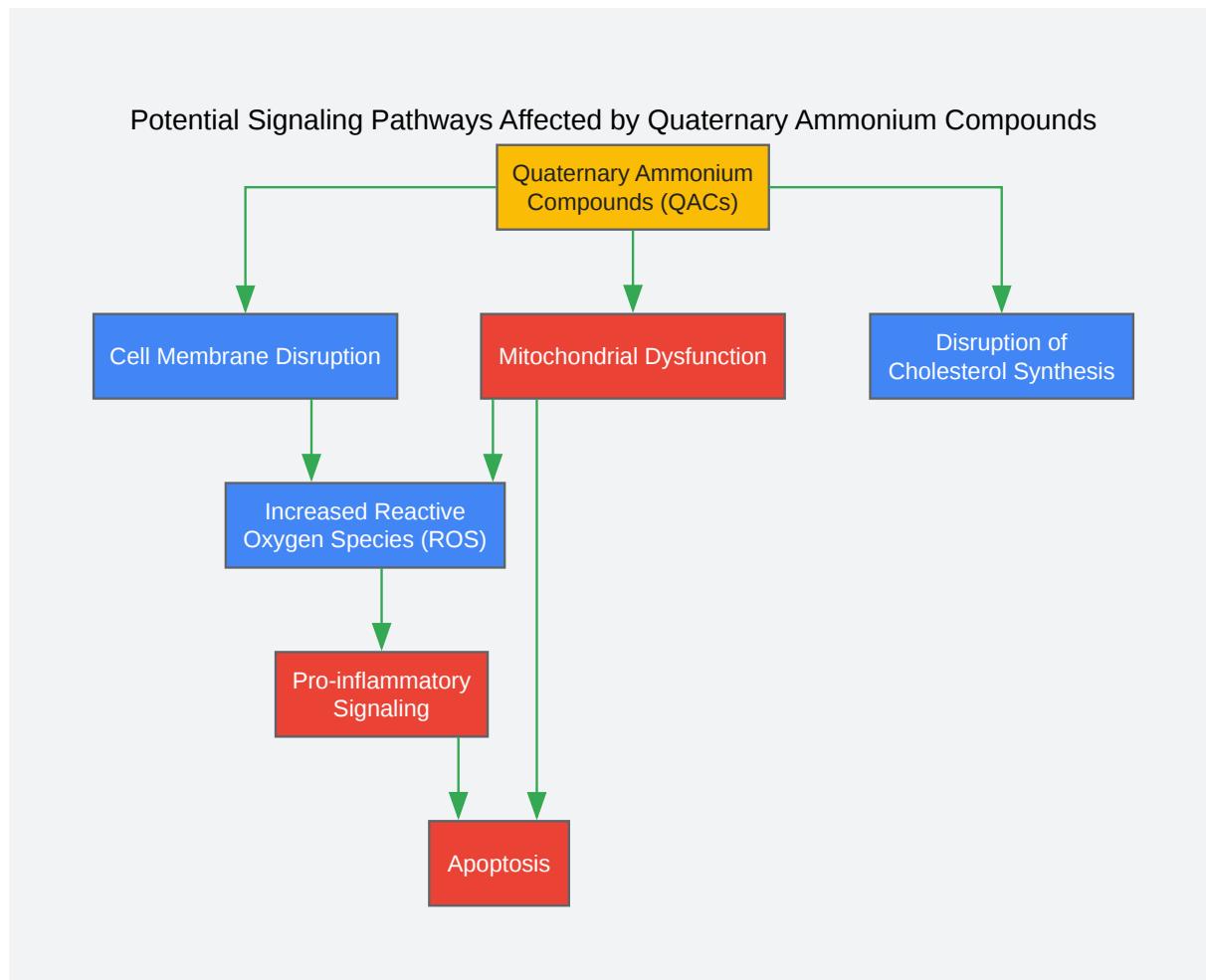
Table 2: Acute Toxicity Data (for Tetrabutylammonium iodide)

Route of Exposure	Species	Value	Reference
Oral	Rat	LD50: 1990 mg/kg	

Skin and Eye Irritation

Tetraoctylammonium iodide is expected to be a skin and eye irritant.[\[2\]](#) Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[\[2\]](#)

Chronic Toxicity and Mechanistic Insights


Chronic exposure to QACs has been associated with adverse health effects. While specific data for **Tetraoctylammonium iodide** is unavailable, studies on other QACs suggest potential mechanisms of toxicity that may be relevant.

- Inflammation: QACs have been shown to increase the production of inflammatory cytokines.
- Mitochondrial Dysfunction: These compounds can disrupt mitochondrial function, leading to decreased ATP production.[\[4\]](#)[\[5\]](#)
- Disruption of Cholesterol Synthesis: QACs may interfere with cholesterol homeostasis.[\[4\]](#)

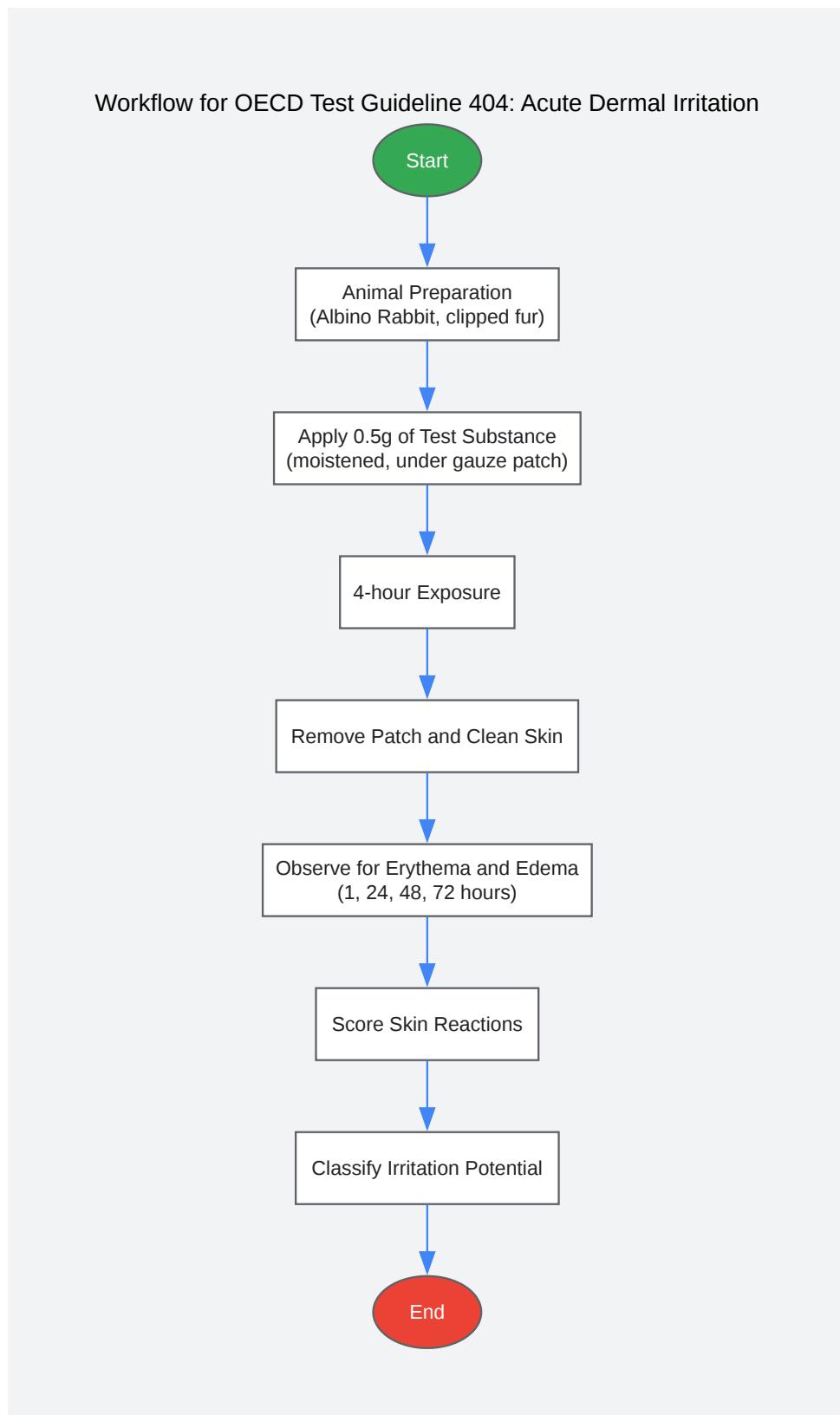
The cationic nature of QACs allows them to interact with negatively charged cell membranes, potentially leading to membrane disruption and cell death.[\[6\]](#)

Potential Signaling Pathways Affected by Quaternary Ammonium Compounds

Based on current research on QACs, several signaling pathways may be impacted by exposure. The following diagram illustrates a hypothetical model of these interactions.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathways affected by QACs.

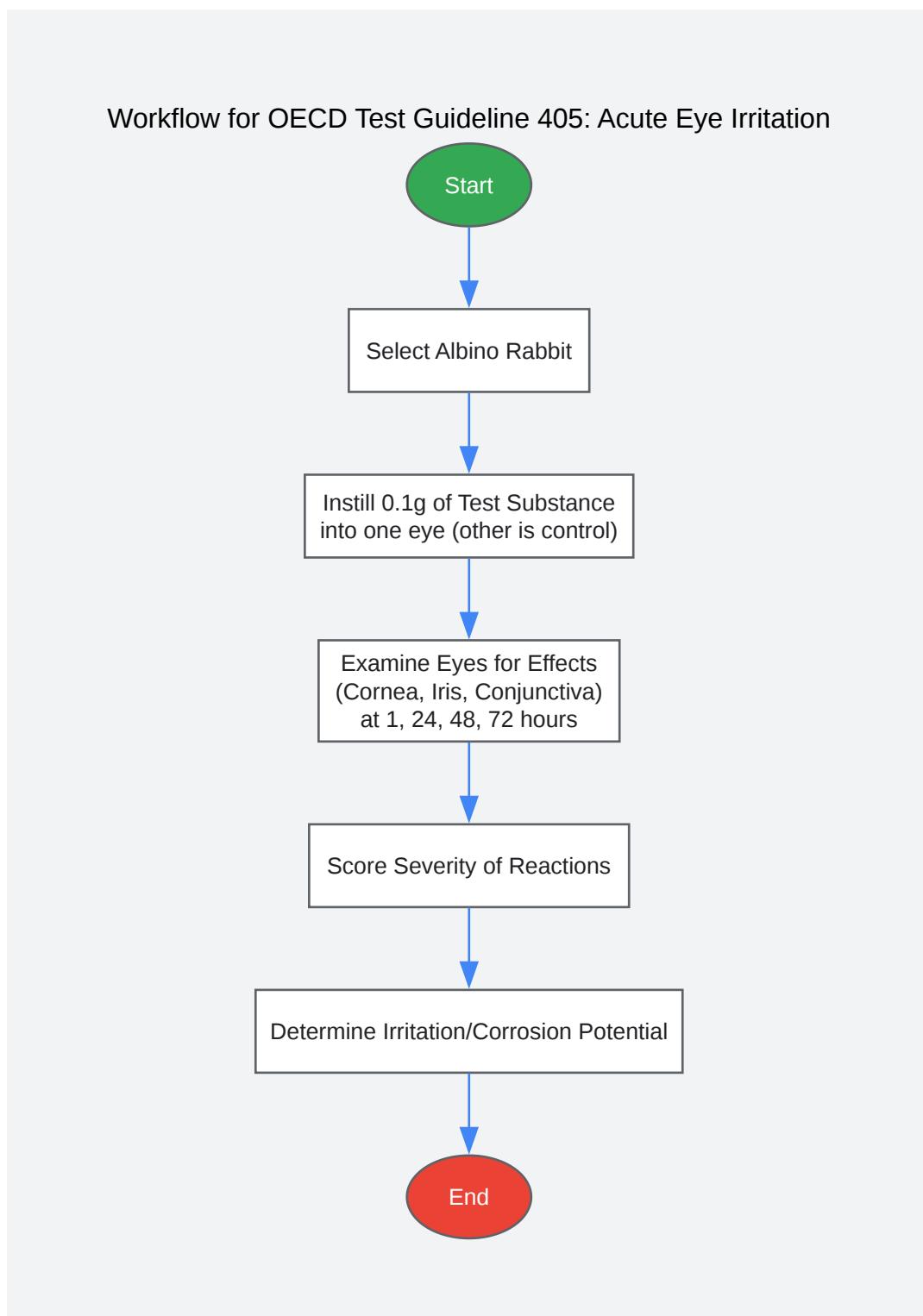

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals. The following are summaries of key experimental protocols relevant to the hazards of **Tetraoctylammonium iodide**.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

- Test Animal: Albino rabbit.
- Procedure:
 - A small area of the animal's fur is clipped.
 - 0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.
 - The patch is secured with tape for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is cleaned.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for acute dermal irritation testing.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

- Test Animal: Albino rabbit.
- Procedure:
 - 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye.
 - The other eye serves as a control.
 - The eyelids are held together for a short period to prevent loss of the substance.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
- Data Analysis: The severity of the eye reactions is scored to determine the irritation or corrosion potential.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for acute eye irritation testing.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

- Test Animal: Rats.
- Procedure:
 - A stepwise procedure is used with a small number of animals per step.
 - The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - The outcome of the first step determines the dose for the next step.
- Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Handling and Safety Precautions

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling Procedures

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the work area.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

First Aid Measures

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

Tetraoctylammonium iodide is a valuable chemical reagent that requires careful handling due to its potential health hazards. Researchers, scientists, and drug development professionals must be aware of its acute toxicity, irritant properties, and the potential for chronic effects associated with quaternary ammonium compounds. Adherence to proper safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. In the event of an emergency, prompt and appropriate action is crucial. By understanding and implementing the safety measures outlined in this guide, the risks associated with handling **Tetraoctylammonium iodide** can be effectively managed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Tetrabutylammonium Iodide | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and safety considerations for handling Tetraoctylammonium iodide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094713#health-and-safety-considerations-for-handling-tetraoctylammonium-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com